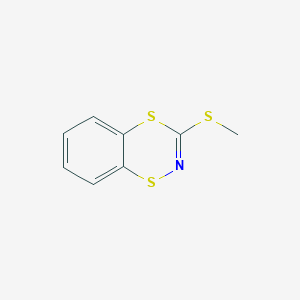

1,4,2-Benzodithiazine, 3-(methylthio)-

Description

Historical Context and Evolution of Benzodithiazine Chemistry

The broader family of benzothiazines, characterized by a benzene (B151609) ring fused to a thiazine (B8601807) ring, has been a subject of chemical investigation for over a century. nih.gov Different isomers, such as 1,4-benzothiazines and 1,2-benzothiazines, have been extensively studied, leading to the development of a wide range of synthetic methodologies and the discovery of numerous biologically active compounds. nih.govcbijournal.com The chemistry of 1,2,3-benzothiadiazine 1,1-dioxides, for instance, has been systematically explored since the 1960s, spurred by the therapeutic success of related structures like hydrochlorothiazide. mdpi.com

The 1,4,2-benzodithiazine ring system, containing two sulfur atoms and one nitrogen atom in the heterocyclic ring, represents a more specialized area of this field. Early methods for the construction of this scaffold were often extensions of synthetic strategies developed for other benzothiazine isomers. However, the unique electronic and structural properties conferred by the additional sulfur atom have led to the development of specific synthetic routes for the 1,4,2-benzodithiazine core. A notable advancement in this area is the use of N-chlorosulfonyltrichloroacetimidoyl chloride, which reacts with thiophenols to construct the 1,4,2-benzodithiazine-1,1-dioxide scaffold through a process involving initial nucleophilic substitution followed by intramolecular sulfonylation. arkat-usa.org More recent developments include copper(I)-catalyzed cyclization reactions of 2-iodobenzene sulfonamides with aryl-isothiocyanates, providing an efficient route to functionalized benzodithiazines. rsc.org These modern synthetic methods have been crucial in enabling more detailed investigations into the chemical reactivity and potential applications of this heterocyclic system.

Significance of 1,4,2-Benzodithiazine Scaffolds in Synthetic Methodologies

The 1,4,2-benzodithiazine scaffold, particularly in its 1,1-dioxide form, serves as a versatile intermediate in organic synthesis. The presence of multiple reactive sites allows for a variety of chemical transformations, making it a valuable building block for the synthesis of more complex heterocyclic systems.

One of the most significant applications of the 1,4,2-benzodithiazine scaffold is its use as a precursor for compounds with potential therapeutic applications. For example, 3-methylthio-1,4,2-benzodithiazine 1,1-dioxide derivatives have been utilized as starting materials for the synthesis of N-(1,1-dioxo-1,4,2-benzodithiazin-3-yl)guanidines. nih.gov These guanidine (B92328) derivatives can then be transformed into 2-mercapto-N-(5-amino-1,2,4-triazol-3-yl)benzenesulphonamides, a class of compounds that has been investigated for anti-HIV and anticancer activities. nih.gov

The reactivity of the 3-methylthio group makes it a key functional handle for introducing further molecular diversity. This group can be displaced by various nucleophiles, allowing for the attachment of different side chains and the construction of novel derivatives. This synthetic flexibility is a key reason for the continued interest in the 1,4,2-benzodithiazine scaffold in the field of medicinal chemistry.

The following table provides an overview of the synthesis of various 1,4,2-benzodithiazine-1,1-dioxides.

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| Thiophenols | N-chlorosulfonyltrichloroacetimidoyl chloride, AlCl3, dichloroethane, reflux | 3-(Trichloromethyl)-1,4,2-benzodithiazine-1,1-dioxides | Not specified | arkat-usa.org |

| 2-Iodobenzene sulfonamides | Aryl-isothiocyanates, CuI, K2CO3, DMF, 120 °C | Functionalized benzodithiazines | Not specified | rsc.org |

Scope and Academic Research Focus on 3-(methylthio)-1,4,2-Benzodithiazine and its Derivatives

Academic research on 3-(methylthio)-1,4,2-benzodithiazine has predominantly focused on its 1,1-dioxide derivatives and their potential as precursors for biologically active compounds. A significant body of work has been dedicated to synthesizing a variety of substituted 1,4,2-benzodithiazine-1,1-dioxides and evaluating their therapeutic potential.

Researchers have synthesized series of novel benzodithiazine-dioxides and evaluated their antiviral and anticancer activities. nih.govnih.gov For instance, modifications on imidazole (B134444) and pyrimidine (B1678525) rings fused to the benzodithiazine scaffold have led to the identification of a lead compound with remarkable anti-HIV-1 activity (EC50 = 0.09 µM) and minimal cytotoxicity. nih.gov Other studies have focused on the synthesis of imidazo[1,2-b] rsc.orgnih.govnih.govbenzodithiazine 5,5-dioxide derivatives, with some compounds showing 50% growth inhibitory activity in the low micromolar range against various cancer cell lines, including leukemia, lung, melanoma, ovarian, and renal cancer cells. nih.gov Specifically, one derivative demonstrated notable anti-HIV-1 activity with an EC50 value of 0.94 µM. nih.gov

The research highlights the importance of the 1,4,2-benzodithiazine-1,1-dioxide core as a privileged scaffold in medicinal chemistry. The 3-methylthio group, in particular, provides a convenient point for chemical modification, enabling the synthesis of libraries of compounds for biological screening. The consistent finding of potent antiproliferative and antiviral activities among derivatives of this scaffold suggests that it is a promising area for further drug discovery and development efforts.

The table below summarizes the biological activities of selected 1,4,2-benzodithiazine derivatives.

| Compound Class | Biological Activity | Key Findings | Reference |

| Imidazo[1,2-b] rsc.orgnih.govnih.govbenzodithiazine 5,5-dioxides | Anti-HIV-1 | EC50 value of 0.94 µM with no significant cytotoxicity. | nih.gov |

| Imidazo[1,2-b] rsc.orgnih.govnih.govbenzodithiazine 5,5-dioxides | Antitumor | GI50 values of 1-2 µM against various cancer cell lines. | nih.gov |

| Imidazo[1,2-b] rsc.orgnih.govnih.govbenzodithiazine 5,5-dioxides and Pyrimido[1,2-b] rsc.orgnih.govnih.govbenzodithiazine 6,6-dioxides | Anti-HIV-1 | Identification of a lead compound with an EC50 of 0.09 µM. | nih.gov |

| 2-Mercapto-N-(5-amino-1,2,4-triazol-3-yl)benzenesulphonamides | Anti-HIV-1 and Anticancer | Moderate anti-HIV-1 activity and some anticancer activity observed. | nih.gov |

Structure

3D Structure

Properties

CAS No. |

59103-15-0 |

|---|---|

Molecular Formula |

C8H7NS3 |

Molecular Weight |

213.3 g/mol |

IUPAC Name |

3-methylsulfanyl-1,4,2-benzodithiazine |

InChI |

InChI=1S/C8H7NS3/c1-10-8-9-12-7-5-3-2-4-6(7)11-8/h2-5H,1H3 |

InChI Key |

GGKGFNMFIAJYLG-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=NSC2=CC=CC=C2S1 |

Origin of Product |

United States |

Synthetic Methodologies for 1,4,2 Benzodithiazine, 3 Methylthio and Its Derivatives

Strategies for Constructing the 1,4,2-Benzodithiazine Core

The fundamental approach to synthesizing the 1,4,2-benzodithiazine skeleton involves the cyclization of acyclic precursors that contain the necessary phenyl, sulfur, and nitrogen moieties in a suitable arrangement. The choice of starting materials and reaction conditions dictates the efficiency of the cyclization and the nature of the substituents on the final heterocyclic ring.

Cyclization Reactions from Precursors

Cyclization reactions are a cornerstone in the synthesis of heterocyclic compounds, including 1,4,2-benzodithiazines. These reactions typically involve the intramolecular formation of one or more bonds to close a ring. The following sections detail specific cyclization strategies.

Copper-catalyzed multicomponent reactions have emerged as powerful tools for the efficient construction of complex molecules from simple starting materials in a single operation. A plausible one-pot synthesis of 1,4,2-benzodithiazine derivatives can be envisioned through a copper-mediated reaction of 2-halobenzenesulfonamides, primary amines, and carbon disulfide.

| Starting Material 1 | Starting Material 2 | Starting Material 3 | Key Reagents | Product Type |

| 2-Halobenzenesulfonamide | Primary Amine | Carbon Disulfide | Copper Catalyst, Base | 1,4,2-Benzodithiazine derivative |

Another potential route to the 1,4,2-benzodithiazine core involves the use of 2-mercaptoarylsulfonamides as key precursors. These bifunctional molecules contain a nucleophilic thiol group and a sulfonamide moiety, which can participate in cyclization reactions with suitable electrophiles.

The reaction of a 2-mercaptoarylsulfonamide with a dialkyl carbonate could proceed via an initial S-alkoxycarbonylation of the thiol group, followed by an intramolecular cyclization where the sulfonamide nitrogen attacks the newly introduced carbonyl group, leading to a 3-oxo-1,4,2-benzodithiazine derivative after elimination of an alcohol.

Alternatively, reaction with a phenacyl bromide would introduce a keto-alkyl substituent at the sulfur atom. Subsequent intramolecular condensation between the sulfonamide nitrogen and the carbonyl group of the phenacyl moiety would result in the formation of a dihydrophenacyl-substituted 1,4,2-benzodithiazine. The reaction conditions for these transformations would likely involve a base to facilitate the nucleophilic attack of the thiol and subsequent cyclization.

Ring expansion reactions provide an elegant method for the synthesis of larger heterocyclic systems from smaller, more readily available rings. A notable example is the synthesis of 1,4,2-dithiazine derivatives from 1,3-dithiolium salts. rsc.org This strategy has been successfully applied to the preparation of bicyclic systems, including those with a benzodithiazine core.

The reaction involves treating a 1,3-dithiolium salt with a mixture of iodine and aqueous ammonia (B1221849) at room temperature. rsc.org A proposed mechanism for this transformation suggests the initial formation of a sulfurane-type intermediate, which then undergoes a ring-opening and subsequent recyclization involving the nitrogen from the ammonia to form the six-membered 1,4,2-dithiazine ring. This method offers a unique entry into the 1,4,2-benzodithiazine system from a different class of starting materials.

| Starting Material | Reagents | Product |

| 1,3-Dithiolium salt | Iodine, Aqueous Ammonia | 1,4,2-Dithiazine derivative |

The cyclocondensation of dinucleophilic species with bielectrophilic partners is a classic and effective strategy for heterocycle synthesis. In a serendipitous discovery, it was found that 2-[(2-aminophenyl)disulfanyl]aniline, a dimeric form of 2-aminothiophenol (B119425), can serve as a precursor for the synthesis of 1,4-benzothiazine derivatives when reacted with dialkyl acetylenedicarboxylates. arkat-usa.org This suggests that under appropriate conditions, this starting material could also be utilized to form 1,4,2-benzodithiazine systems.

A hypothetical reaction with a 1,3-dicarbonyl compound could proceed via the in situ generation of 2-aminothiophenol through the reduction of the disulfide bond. The 2-aminothiophenol could then undergo a condensation reaction with the 1,3-dicarbonyl compound. The initial step would likely be the formation of an enamine by the reaction of one of the amino groups with a carbonyl group, followed by an intramolecular nucleophilic attack of the thiol group onto the other carbonyl, leading to the formation of the 1,4-benzothiazine ring. While this leads to a 1,4-benzothiazine, modifications to the reaction pathway or starting materials could potentially lead to the 1,4,2-benzodithiazine skeleton.

| Starting Material | Reactant | Solvent | Product Type |

| 2-[(2-aminophenyl)disulfanyl]aniline | Dialkyl acetylenedicarboxylate (B1228247) | Dioxane | Alkyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yliden)acetate arkat-usa.org |

The reaction of 2-halobenzenesulfonamides with sulfur-containing nucleophiles such as isothiocyanates and dithiocarbamates presents a direct approach to the 1,4,2-benzodithiazine core. These reactions typically rely on the formation of a C-S bond followed by an intramolecular C-N bond formation.

In the case of isothiocyanates, the reaction with a 2-halobenzenesulfonamide, likely in the presence of a base, could lead to the initial formation of a thiourea-like intermediate. Subsequent intramolecular nucleophilic aromatic substitution, where the sulfonamide nitrogen displaces the halogen, would result in the formation of the 1,4,2-benzodithiazine ring.

Similarly, dithiocarbamates can act as sulfur nucleophiles. The reaction of a dithiocarbamate (B8719985) salt with a 2-halobenzenesulfonamide would lead to the formation of a dithiocarbamate-substituted benzenesulfonamide. Intramolecular cyclization, potentially promoted by heat or a catalyst, could then afford the desired 1,4,2-benzodithiazine product. The success of these reactions is contingent on the reactivity of the halogen and the nucleophilicity of the sulfur-containing reactant.

| Starting Material | Reactant | Key Step | Product Type |

| 2-Halobenzenesulfonamide | Isothiocyanate | Intramolecular nucleophilic aromatic substitution | 1,4,2-Benzodithiazine derivative |

| 2-Halobenzenesulfonamide | Dithiocarbamate | Intramolecular cyclization | 1,4,2-Benzodithiazine derivative |

Use of N-Chlorosulfonyl Trichloroacetimidoyl Chloride with Thiophenols

A convenient and effective method for the synthesis of 1,4,2-benzodithiazine-1,1-dioxides involves the reaction of N-chlorosulfonyl trichloroacetimidoyl chloride with thiophenols. This approach provides a regioselective route to the desired heterocyclic framework. The reaction proceeds in a two-step sequence, commencing with the nucleophilic substitution at the imine carbon atom of the imidoyl chloride by the thiophenol. This initial step leads to the formation of stable N-chlorosulfonylthioimidates.

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Yield (%) |

| Thiophenol | N-Chlorosulfonyl trichloroacetimidoyl chloride | i) Dichloroethane, r.t., 4 h | N-Chlorosulfonyl-S-phenyl-trichloroacetimidothioate | High |

| N-Chlorosulfonyl-S-phenyl-trichloroacetimidothioate | ii) AlCl₃, reflux, 18 h | 3-(Trichloromethyl)-1,4,2-benzodithiazine 1,1-dioxide | Moderate |

Data sourced from analogous reactions leading to the 1,4,2-benzodithiazine-1,1-dioxide core.

Oxidative Cyclization Routes

Oxidative cyclization represents another important strategy for the construction of benzothiazine and related heterocyclic systems. These methods typically involve the formation of a key bond through an oxidation-induced ring closure.

In the context of N-substituted o-[(aroylmethyl)sulfanyl]benzenesulfonamides, a hypothetical oxidative cyclization would likely involve the formation of a bond between the nitrogen of the sulfonamide and the carbon of the aroylmethyl group. This process would require an oxidizing agent to facilitate the removal of two hydrogen atoms, leading to the formation of the dithiazine ring. The specific reagents and conditions for such a transformation would need to be empirically determined.

Derivatization Strategies for 3-(methylthio)-1,4,2-Benzodithiazine Derivatives

The methylthio group at the 3-position of the 1,4,2-benzodithiazine ring is an excellent leaving group, making this position susceptible to nucleophilic attack. This reactivity allows for the facile introduction of a variety of functional groups, thereby enabling the synthesis of a wide range of derivatives.

Nucleophilic Displacement at the 3-Position Methylthio Group

The carbon atom at the 3-position of the 1,4,2-benzodithiazine ring is electrophilic, and the methylthio group can be readily displaced by a range of nucleophiles. This section will focus on reactions with hydrazine (B178648) and primary amines.

The reaction of 3-(methylthio)-1,4,2-benzodithiazine derivatives with hydrazine is expected to proceed via nucleophilic displacement of the methylthio group to afford the corresponding 3-hydrazino-1,4,2-benzodithiazine. This hydrazino derivative can then serve as a key intermediate for the synthesis of guanidine (B92328) derivatives. Treatment of the 3-hydrazino compound with a suitable cyanamide (B42294) or a reagent like S-methylisothiourea would lead to the formation of the desired guanidine moiety at the 3-position. While direct examples for the 1,4,2-benzodithiazine system are scarce, the synthesis of 4-hydrazino-2H-1,2,3-benzothiadiazine 1,1-dioxides from 2-cyanobenzenesulfonylchloride and hydrazine has been reported, demonstrating the feasibility of introducing a hydrazine group onto this type of heterocyclic scaffold.

Primary amines are effective nucleophiles for the displacement of the methylthio group at the 3-position of the 1,4,2-benzodithiazine ring. The reaction, which is a nucleophilic aromatic substitution (SNAr) type, results in the formation of 3-amino-1,4,2-benzodithiazine derivatives. The reaction is typically carried out in a suitable solvent, and the rate of reaction can be influenced by the nature of the primary amine and the substituents on the benzodithiazine ring. This straightforward substitution provides a valuable method for introducing diverse side chains and building blocks, allowing for the systematic modification of the compound's physicochemical and biological properties. The general reactivity is supported by studies on nucleophile-induced transformations in related benzothiazine systems.

| Substrate | Nucleophile | Product |

| 3-(Methylthio)-1,4,2-benzodithiazine derivative | Primary Amine (R-NH₂) | 3-(Alkyl/Arylamino)-1,4,2-benzodithiazine derivative |

This table represents a generalized reaction scheme based on the principles of nucleophilic substitution on similar heterocyclic systems.

Reactions with N-Methylhydrazine

The reaction of benzothiazine derivatives containing a carbonyl group with hydrazine derivatives is a key method for introducing a reactive hydrazone moiety. For instance, 1,4-benzothiazin-3(4H)-one derivatives can be converted into their corresponding 3-hydrazino analogs. This transformation is typically achieved by heating the benzothiazinone with hydrazine hydrate (B1144303) in a suitable solvent like methanol (B129727). The resulting hydrazino group is a versatile synthetic handle.

Further reaction of the hydrazino-benzothiazine intermediate with various aldehydes or ketones leads to the formation of Schiff bases, specifically arylidinehydrazino derivatives. This condensation reaction is a standard method for elaborating the core structure and is often carried out in ethanol (B145695) with a catalytic amount of acid. nih.gov Similarly, the reaction of a 2,1-benzothiazine 2,2-dioxide derivative with hydrazine monohydrate in refluxing ethanol effectively converts a keto group into a hydrazono group, which can then be condensed with heteroaryl aldehydes to yield more complex structures. nih.gov These methods highlight a reliable pathway for functionalizing the heterocyclic ring of the benzodithiazine scaffold.

Modification of the Benzene (B151609) Ring Substituents

Introduction of Azolyl and Other Heteroaryl Groups

The introduction of heteroaryl moieties, including azolyl groups, onto the benzothiazine core is a crucial strategy for creating structurally diverse derivatives. A powerful and modern approach for this modification is the palladium-catalyzed direct C-H arylation. chemrxiv.org This method allows for the coupling of benzothiazoles (a closely related scaffold) with a wide variety of iodo(hetero)arenes at room temperature. chemrxiv.orgchemrxiv.org The catalytic system often involves a palladium source, such as Pd(OAc)₂, and a suitable solvent, with hexafluoroisopropanol (HFIP) being identified as a particularly effective reaction medium. chemrxiv.org This strategy avoids the need for pre-functionalization of the benzothiazine ring, offering a more atom-economical route.

Another well-established method involves the condensation of a functionalized benzothiazine with a suitable precursor. For example, 2H,4H-2-hydrazinocarbonylmethyl-3-oxo-1,4-benzothiazine can be reacted with substituted acetyl acetone (B3395972) derivatives to form complex pyrazolyl-substituted benzothiazines. researchgate.net This reaction proceeds via cyclization to form the pyrazole (B372694) ring, effectively linking the azole group to the benzothiazine core through a carbonylmethyl bridge.

Palladium-catalyzed cross-coupling reactions remain a cornerstone of C-C bond formation. Thiobenzanilides can undergo palladium-catalyzed C-H functionalization and intramolecular C-S bond formation to yield 2-substituted benzothiazoles. researchgate.net This principle can be extended to intermolecular reactions, where a pre-formed benzothiazine scaffold is coupled with a heteroaryl halide.

Halogenation and Alkylation

Regioselective halogenation of the benzene ring portion of heterocyclic scaffolds is essential for enabling further functionalization through cross-coupling reactions. Methodologies developed for related systems, such as 1,4-benzodiazepinones, offer significant insight. Direct halogenation can be achieved using N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS). nih.gov

The regioselectivity of the halogenation can be controlled by the presence or absence of a palladium catalyst. For instance, in the absence of a catalyst, electrophilic aromatic substitution may occur at one position, while a Pd(OAc)₂-catalyzed, C-H activation process can direct the halogen to a different, specific position on an adjacent aromatic ring. nih.gov This catalyst-controlled regioselectivity provides a powerful tool for selectively preparing different halogenated isomers from the same starting material.

Below is a table summarizing the conditions for the regioselective halogenation of a model benzodiazepinone system, illustrating the principles applicable to benzodithiazines. nih.gov

| Entry | Halogenating Agent (equiv.) | Catalyst (mol%) | Solvent | Temp (°C) | Time | Product(s) and Outcome |

| 1 | NIS (1.5) | Pd(OAc)₂ (10) | CH₃CN | 80 | 15 min | Selective monohalogenation at 2'-position |

| 2 | NIS (1.5) | Pd(OAc)₂ (10) | CH₃CN | 100 | 15 min | Full conversion, mixture of mono- and di-halogenated products |

| 3 | NBS (5) | Pd(OAc)₂ (10) | DMF | 100 | 1 hr | Increased formation of 7-bromo product |

| 4 | NBS (5) | None | DMF | 100 | 1 hr | Selective formation of 7-bromo product |

This data is adapted from a study on 1,4-benzodiazepinones and serves to illustrate the methodology. nih.gov

Alkylation of the benzothiazine scaffold, particularly N-alkylation, is readily achieved. For example, 2-(benzylidene)-3,4-dihydro-2H- researchgate.netmdpi.com-benzothiazin-3-one can be N-alkylated using various halogenated carbon chains under phase transfer catalysis (PTC) conditions. researchgate.net This method provides good yields and is an effective way to introduce alkyl substituents onto the heterocyclic nitrogen.

Formation of Complex Spirocyclic Systems

The benzothiazine framework can serve as a precursor for the construction of complex spirocyclic systems, which are three-dimensional structures of significant interest in medicinal chemistry. One direct method involves the reaction of 2-chloro-3-oxo-3,4-dihydro-2H-1,4-benzothiazines with 'push-pull' enamines. utmb.eduresearchgate.net This reaction, typically conducted in the presence of a base like triethylamine, can lead to the formation of benzothiazinone spiro derivatives. utmb.eduresearchgate.net

A more advanced and powerful strategy for creating spirocycles is through dearomatizing spirocyclization. mdpi.comnih.govchemrxiv.org This approach involves an intramolecular reaction where an aromatic ring, such as the benzene portion of the benzodithiazine, is attacked by a tethered nucleophile, breaking the aromaticity and forming a spiro center. While specific examples on the 1,4,2-benzodithiazine core are not detailed, the principles are widely applied. Hypervalent iodine reagents are often used to mediate these transformations, facilitating the construction of complex spirocyclic architectures from simple aromatic precursors. mdpi.com Mechanistic studies on related systems suggest that such reactions can proceed through dynamically controlled partitioning of reactive intermediates, leading to the formation of unexpected spirocyclic products that can subsequently rearrange. nih.govchemrxiv.org

Green Chemistry and Sustainable Synthesis Approaches for Benzodithiazine Scaffolds

Catalytic Methods and Optimization of Reaction Conditions

The development of sustainable and environmentally benign synthetic protocols for benzothiazine scaffolds is a major focus of contemporary research. benthamdirect.comrsc.orgnih.gov Green chemistry approaches prioritize the use of recyclable catalysts, safer solvents, and energy-efficient conditions to minimize waste and environmental impact. researchgate.netnih.gov

A variety of heterogeneous catalysts have been successfully employed for the synthesis of 1,4-benzothiazines, often through the condensation of 2-aminothiophenol with 1,3-dicarbonyl compounds. These catalysts offer the significant advantage of easy separation from the reaction mixture and potential for reuse.

Key catalytic and sustainable methods include:

Nanocatalysts : A sulfonic acid functionalized nano-γ-Al₂O₃ catalyst has been shown to be efficient, reusable for up to six cycles, and operates under mild conditions, avoiding corrosive reagents. researchgate.net

Readily Available Catalysts : Common phosphate (B84403) fertilizers such as mono-ammonium phosphate (MAP) and di-ammonium phosphate (DAP) have been repurposed as effective, low-cost, and "green" heterogeneous catalysts for C-S and C-N coupling processes in benzothiazine synthesis. dergipark.org.tr

Metal-Free Catalysis : Graphene oxide (GO) has been identified as a highly efficient and recyclable carbocatalyst for constructing the 1,4-benzothiazine ring system. researchgate.net

Biocatalysts : Baker's yeast has been used as a biocatalyst for the oxidative cyclocondensation of 2-aminothiophenols, providing an environmentally friendly method at ambient temperature. cbijournal.com

Optimization of reaction conditions is another critical aspect of green synthesis. This involves minimizing reaction times, reducing energy consumption, and using environmentally benign solvents.

| Method | Catalyst | Solvent | Conditions | Key Advantage |

| Oxidative Cycloaddition | Ceric Ammonium Nitrate (CAN) | Not specified | Not specified | Facile, green approach. rjeid.comnih.gov |

| Condensation | Phosphate Fertilizers (MAP, DAP) | Various | Optimized for catalyst amount and particle size | Low-cost, recyclable, "green" catalyst. dergipark.org.tr |

| Condensation | Baker's Yeast | Methanol | Ambient Temp. | Biocatalyst, mild conditions. cbijournal.com |

| C-H Sulfuration | Iodide-catalyzed | Not specified | Aerobic | Uses elemental sulfur, functionalizes C-H bonds directly. rsc.org |

| Ultrasound-Assisted Synthesis | None specified | Glacial Acetic Acid | Sonication | Reduced reaction time, higher yields. researchgate.net |

| Microwave-Assisted Synthesis | Basic Alumina | Solvent-free | Microwave | Rapid, solvent-free conditions. cbijournal.com |

These approaches, which combine novel catalytic systems with optimized reaction conditions, represent the forefront of sustainable synthesis for benzothiazine and related heterocyclic scaffolds. rjeid.com

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly valued in synthetic organic chemistry for their efficiency in constructing complex molecular architectures in a single step from three or more starting materials. This approach offers significant advantages in terms of atom economy, time, and resource management. However, a thorough review of the scientific literature reveals a notable absence of specific studies detailing the synthesis of "1,4,2-Benzodithiazine, 3-(methylthio)-" or its direct derivatives through multicomponent reaction strategies.

Extensive searches of chemical databases and scholarly articles did not yield any established or reported multicomponent protocols for the direct assembly of the 1,4,2-benzodithiazine ring system, let alone the specific 3-(methylthio)- substituted analogue. The existing literature on multicomponent reactions for sulfur and nitrogen-containing benzo-fused heterocycles predominantly focuses on the synthesis of related but structurally distinct scaffolds, such as 1,4-benzothiazines and benzothiazoles.

For instance, various three-component syntheses of 1,4-benzothiazines have been developed, often utilizing 2-aminothiophenol as a key precursor in reactions with aldehydes and other coupling partners. Similarly, multicomponent approaches to benzothiazoles are also documented. These findings, while significant in the broader context of heterocyclic synthesis, are not directly applicable to the construction of the 1,4,2-benzodithiazine core, which features a different arrangement of heteroatoms.

The lack of specific literature suggests that the multicomponent synthesis of "1,4,2-Benzodithiazine, 3-(methylthio)-" remains an unexplored area of research. The development of such a methodology would represent a novel contribution to the field of heterocyclic chemistry, potentially providing a more efficient route to this particular class of compounds. Future research in this area could explore the possibility of designing a multicomponent reaction that brings together a suitable ortho-disubstituted benzene precursor with reagents capable of forming the dithiazine ring and introducing the methylthio group in a concerted or sequential one-pot process.

Given the current state of published research, no detailed research findings or data tables on the multicomponent reaction strategies for the synthesis of "1,4,2-Benzodithiazine, 3-(methylthio)-" can be provided.

Reaction Mechanisms and Chemical Transformations of 1,4,2 Benzodithiazine, 3 Methylthio and Its Derivatives

Mechanistic Investigations of Core Ring Formation

The formation of the 1,4,2-benzodithiazine ring system can be achieved through several synthetic routes, each involving distinct mechanistic pathways. These include copper-catalyzed cross-coupling reactions, nucleophilic substitution-driven cyclizations, and thermal ring expansions.

Ullmann-Type S-Arylation and Intramolecular Addition Pathways

A plausible, though not extensively documented, pathway to the 1,4,2-benzodithiazine core involves a copper-catalyzed Ullmann-type S-arylation followed by an intramolecular cyclization. The Ullmann reaction is a classic method for forming aryl-aryl or aryl-heteroatom bonds. organic-chemistry.org In this context, the mechanism would proceed through a catalytic cycle involving a copper(I) species. escholarship.orgnih.gov

The proposed mechanism begins with the reaction of an o-haloaniline derivative with a sulfur-containing nucleophile, such as a dithiocarbamate (B8719985), in the presence of a copper(I) catalyst. The catalytic cycle is initiated by the coordination of the dithiocarbamate to the Cu(I) center. This is followed by oxidative addition of the o-haloaniline to the copper complex, forming a Cu(III) intermediate. escholarship.org Subsequent reductive elimination from this intermediate forms the crucial C-S bond, yielding an S-aryl dithiocarbamate and regenerating the Cu(I) catalyst. The final step is an intramolecular nucleophilic attack from the aniline (B41778) nitrogen onto the electrophilic carbon of the dithiocarbamate, leading to ring closure and the formation of the 1,4,2-benzodithiazine ring system after elimination.

Nucleophilic Substitution and Sulfonylation Mechanisms in Heterocyclization

A more established route for the synthesis of the parent 1,4,2-benzodithiazine-3-thione involves the reaction of 2-aminothiophenol (B119425) with carbon disulfide. This reaction is a cornerstone for building this specific heterocyclic scaffold. beilstein-journals.orgmdpi.com The mechanism is initiated by the nucleophilic attack of the more nucleophilic thiol group of 2-aminothiophenol onto the electrophilic carbon of carbon disulfide.

This addition forms a dithiocarbamic acid intermediate. Subsequently, an intramolecular nucleophilic attack by the amino group onto the thiocarbonyl carbon occurs. This step is a cyclization that forms a tetrahedral intermediate. The final step involves the elimination of a molecule of water to yield the stable aromatic 1,4,2-benzodithiazine-3-thione ring. The 3-(methylthio)- derivative is then readily prepared by the S-alkylation of this thione, typically using an agent like methyl iodide, in a standard nucleophilic substitution reaction.

Ring Expansion Mechanisms from 1,3-Benzodithioles

Ring expansion reactions provide an elegant method for transforming stable five-membered rings into six-membered heterocyclic systems. The formation of 1,4,2-benzodithiazine derivatives from 1,3-benzodithiole (B1625575) precursors is a key example of this strategy. Specifically, the thermal rearrangement of 1,3-benzodithiol-2-ylidene cyanamide (B42294) leads to the formation of 3-amino-1,4,2-benzodithiazine.

The mechanism is believed to proceed through an initial cleavage of the C2-S1 bond of the benzodithiole ring, generating a reactive thiocarbonyl ylide or a related diradical intermediate. This intermediate then undergoes a rapid intramolecular rearrangement. The cyanamide nitrogen attacks the aromatic ring at the position ortho to the second sulfur atom, initiating the formation of the new six-membered ring. A subsequent proton transfer and tautomerization lead to the final, stable 3-amino-1,4,2-benzodithiazine product. This transformation effectively expands the five-membered dithiole ring into the six-membered dithiazine ring by incorporating the nitrogen atom from the cyanamide group.

Reactivity of the 3-(methylthio) Moiety

The 3-(methylthio) group on the 1,4,2-benzodithiazine ring is a key functional handle that dictates the subsequent chemistry of the molecule. The methylthio moiety acts as an excellent leaving group, analogous to a halide, making the C3 position highly susceptible to nucleophilic attack. researchgate.net

Pathways for Nucleophilic Displacement

The C3 position of 3-(methylthio)-1,4,2-benzodithiazine is electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms within the heterocyclic ring. This electronic feature facilitates the nucleophilic aromatic substitution (SNAr) of the methylthio group. gacariyalur.ac.inlibretexts.org A wide variety of nucleophiles can displace the methanethiolate (B1210775) anion (CH₃S⁻). youtube.com

The mechanism involves the attack of a nucleophile (Nu⁻) on the C3 carbon, leading to the formation of a tetrahedral intermediate, often referred to as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized over the electron-withdrawing heteroatoms of the ring. The aromaticity of the heterocyclic system is then restored by the expulsion of the stable methanethiolate leaving group, resulting in the formation of the 3-substituted-1,4,2-benzodithiazine. This pathway allows for the introduction of a diverse range of functional groups at the 3-position.

| Nucleophile | Reagent Example | Product Class |

|---|---|---|

| Amine | Aniline, Morpholine, Piperidine | 3-Amino-1,4,2-benzodithiazines |

| Alkoxide | Sodium Methoxide, Sodium Ethoxide | 3-Alkoxy-1,4,2-benzodithiazines |

| Hydrazide | Hydrazine (B178648) Hydrate (B1144303) | 3-Hydrazinyl-1,4,2-benzodithiazine |

| Thiolate | Sodium Thiophenoxide | 3-(Arylthio)-1,4,2-benzodithiazines |

| Cyanide | Potassium Cyanide | 1,4,2-Benzodithiazine-3-carbonitrile |

Influence of Electronic Effects of Substituents on Reactivity

The rate of nucleophilic displacement at the C3 position is significantly influenced by the electronic nature of substituents on the fused benzene (B151609) ring. The principles governing substituent effects in other aromatic systems are applicable here. nih.govnih.gov Electron-withdrawing groups (EWGs) enhance the reactivity towards nucleophiles, while electron-donating groups (EDGs) decrease it.

EWGs, such as nitro (-NO₂) or cyano (-CN) groups, placed on the benzo portion of the molecule increase the electrophilicity of the C3 carbon. They achieve this through their negative inductive (-I) and/or resonance (-M) effects, which help to stabilize the negative charge of the Meisenheimer intermediate formed during the nucleophilic attack. This stabilization lowers the activation energy of the reaction, thereby increasing the reaction rate.

Conversely, EDGs, such as methoxy (B1213986) (-OCH₃) or alkyl groups, decrease the reactivity. Through their positive inductive (+I) and/or resonance (+M) effects, they increase the electron density on the ring system. This destabilizes the negatively charged intermediate and raises the activation energy for the substitution reaction, leading to a slower reaction rate.

| Substituent Type | Example | Electronic Effect | Effect on Meisenheimer Intermediate | Predicted Reaction Rate |

|---|---|---|---|---|

| Strongly Electron-Withdrawing | -NO₂ | -I, -M | Strong Stabilization | Increased |

| Moderately Electron-Withdrawing | -CN, -Cl | -I, -M (CN); -I, +M (Cl) | Stabilization | Increased |

| Neutral | -H | None | Baseline | Baseline |

| Moderately Electron-Donating | -CH₃ | +I | Destabilization | Decreased |

| Strongly Electron-Donating | -OCH₃, -NH₂ | -I, +M | Strong Destabilization | Decreased |

Transformations of the 1,4,2-Benzodithiazine Ring System

The inherent strain and electronic properties of the 1,4,2-benzodithiazine ring system make it susceptible to various chemical transformations. These reactions can alter the core heterocyclic structure, leading to novel compounds with different ring sizes and functionalities.

The 1,4-benzothiazine moiety is known to undergo ring contraction to form the corresponding 1,3-benzothiazole derivatives under the influence of nucleophiles, oxidizing agents, or ultraviolet irradiation. beilstein-journals.orgnih.gov This transformation is a notable characteristic of this class of compounds. A plausible mechanism for such a nucleophile-induced ring contraction involves the initial attack of a nucleophile on an electrophilic center within the ring, leading to the cleavage of a sulfur-carbon bond. beilstein-journals.orgnih.gov

In a related pyrrolo[2,1-c] nih.govyoutube.combenzothiazine system, the reaction with a nucleophile initiates the cleavage of the S–C bond of the 1,4-benzothiazine moiety. This generates a 1-(2-thiophenyl)pyrrole derivative as an in-situ intermediate, which then undergoes intramolecular cyclization to yield the more stable, five-membered pyrrolo[2,1-b] nih.govnih.govbenzothiazole (B30560) ring system. beilstein-journals.orgnih.gov

While specific studies on 1,4,2-Benzodithiazine, 3-(methylthio)- are not extensively documented, it is reasonable to hypothesize a similar reaction pathway. The presence of two sulfur atoms in the 1,4,2-benzodithiazine ring might influence the regioselectivity of the nucleophilic attack and the subsequent rearrangement. The methylthio group at the 3-position could also play a role in the reactivity and stability of the intermediates formed during the reaction.

Table 1: Examples of Nucleophile-Induced Ring Contraction in Related Systems

| Starting Material | Nucleophile | Product | Reference |

| 3-Aroylpyrrolo[2,1-c] nih.govyoutube.combenzothiazine-1,2,4-triones | Alkanols | Pyrrolo[2,1-b] nih.govnih.govbenzothiazoles | beilstein-journals.orgnih.gov |

| 3-Aroylpyrrolo[2,1-c] nih.govyoutube.combenzothiazine-1,2,4-triones | Benzylamine | Pyrrolo[2,1-b] nih.govnih.govbenzothiazoles | beilstein-journals.orgnih.gov |

| 3-Aroylpyrrolo[2,1-c] nih.govyoutube.combenzothiazine-1,2,4-triones | Arylamines | Pyrrolo[2,1-b] nih.govnih.govbenzothiazoles | beilstein-journals.orgnih.gov |

Activated alkynes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), are versatile reagents known to participate in cycloaddition and ring expansion reactions with various heterocyclic systems. researchgate.net Substituted 2H-1,3-benzothiazines and 2,3-dihydro-1,4-benzothiazepines have been shown to react with DMAD in aqueous methanol (B129727) to afford novel, condensed-skeleton heterocycles. researchgate.net

The reaction of 1,4,2-Benzodithiazine, 3-(methylthio)- with activated alkynes like DMAD could potentially lead to ring-expanded products. The reaction mechanism would likely involve an initial nucleophilic attack from either the nitrogen or one of the sulfur atoms of the benzodithiazine ring onto the electron-deficient alkyne. This could be followed by a series of bond formations and cleavages, ultimately resulting in the incorporation of the alkyne carbons into the heterocyclic ring, leading to a larger ring system such as a benzodithiazonine. The specific outcome of such a reaction would depend on the reaction conditions and the substitution pattern of the benzodithiazine derivative.

The sulfur atoms in the 1,4,2-benzodithiazine ring are susceptible to oxidation, which can lead to the formation of the corresponding sulfoxides and sulfones. These oxidized derivatives can exhibit altered chemical and physical properties. The oxidation of the sulfur atom in a thiophene (B33073) ring, for instance, transforms its electron-donating character into an electron-accepting sulfonyl group. mdpi.com

The oxidation of 1,4,2-Benzodithiazine, 3-(methylthio)- would likely proceed in a stepwise manner. The use of a mild oxidizing agent could selectively oxidize one of the sulfur atoms to a sulfoxide. Stronger oxidizing agents, or an excess of the oxidant, would be expected to lead to the formation of the corresponding sulfone, and potentially the disulfone (a tetraoxide). Common reagents for such transformations include meta-chloroperoxybenzoic acid (m-CPBA). mdpi.com The methylthio group at the 3-position is also a sulfide (B99878) and could potentially be oxidized as well, leading to a methylsulfinyl or methylsulfonyl group. The regioselectivity of the oxidation would be an important aspect of such transformations.

Table 2: Potential Oxidation Products of 1,4,2-Benzodithiazine, 3-(methylthio)-

| Product Name | Description |

| 1,4,2-Benzodithiazine, 3-(methylthio)-, 1-oxide | Monosulfoxide derivative |

| 1,4,2-Benzodithiazine, 3-(methylthio)-, 1,1-dioxide | Monosulfone derivative |

| 1,4,2-Benzodithiazine, 3-(methylthio)-, 1,1,4,4-tetraoxide | Disulfone (tetraoxide) derivative |

| 1,4,2-Benzodithiazine, 3-(methylsulfinyl)-, 1,1,4,4-tetraoxide | Oxidation product of both ring sulfurs and the thioether |

| 1,4,2-Benzodithiazine, 3-(methylsulfonyl)-, 1,1,4,4-tetraoxide | Further oxidation product |

Theoretical Studies of Reaction Pathways

To gain a deeper understanding of the mechanisms of the aforementioned chemical transformations, theoretical studies employing computational methods are invaluable. Such studies can provide insights into the electronic structure of reactants, intermediates, and products, as well as the energetics of the reaction pathways.

Transition state (TS) analysis is a powerful computational tool used to locate the highest energy point along a reaction coordinate, which corresponds to the transition state. By characterizing the transition state, valuable information about the reaction mechanism, such as the geometry of the activated complex and the nature of the bonds being formed and broken, can be obtained. youtube.com

For the transformations of 1,4,2-Benzodithiazine, 3-(methylthio)-, transition state calculations could be employed to elucidate the mechanisms of ring contraction, ring expansion, and oxidative processes. Methods such as the Berny optimization, QST2 (Quadratic Synchronous Transit), and QST3 are commonly used in software packages like Gaussian to locate transition states. youtube.com For instance, in a ring contraction reaction, TS analysis could help to determine whether the reaction proceeds through a concerted or a stepwise mechanism and identify the rate-determining step.

The calculation of reaction energy profiles provides a quantitative description of the energy changes that occur as reactants are converted into products. These profiles map the potential energy of the system as a function of the reaction coordinate, highlighting the energies of reactants, intermediates, transition states, and products.

For the chemical transformations of 1,4,2-Benzodithiazine, 3-(methylthio)-, density functional theory (DFT) calculations could be used to construct detailed energy profiles. nih.gov These profiles would allow for the determination of activation energies and reaction enthalpies, providing insights into the kinetics and thermodynamics of the reactions. For example, by comparing the energy profiles for different potential pathways in the reaction with an activated alkyne, it would be possible to predict whether ring expansion is a favorable process and to identify the most likely product. Similarly, energy profiles for the stepwise oxidation of the sulfur atoms could reveal the relative stabilities of the intermediate sulfoxides and the final sulfones.

Advanced Spectroscopic Characterization of 1,4,2 Benzodithiazine, 3 Methylthio and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic arrangement within a molecule. By analyzing the magnetic properties of atomic nuclei, both the proton environment and the carbon skeleton of 1,4,2-Benzodithiazine, 3-(methylthio)- can be thoroughly mapped.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to determine the number and type of hydrogen atoms in a molecule. For 1,4,2-Benzodithiazine, 3-(methylthio)-, distinct signals corresponding to the aromatic protons and the methylthio group protons are expected.

The protons on the benzene (B151609) ring typically appear in the aromatic region, generally between δ 7.0 and 8.5 ppm. The specific chemical shifts and splitting patterns (e.g., doublets, triplets, or multiplets) depend on their position and coupling with adjacent protons. In related benzothiazine structures, aromatic protons have been observed in this characteristic downfield region. core.ac.uknih.gov The methylthio (-SCH₃) group is expected to produce a sharp singlet in the upfield region, typically around δ 2.5-2.8 ppm, due to the three equivalent protons which are shielded by the sulfur atom. ias.ac.in The absence of adjacent protons results in a singlet peak.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for 1,4,2-Benzodithiazine, 3-(methylthio)-

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.0 - 8.5 | m (multiplet) |

Note: Data are predicted based on analogous structures. Actual values may vary depending on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy provides insight into the carbon framework of a molecule. Each unique carbon atom in 1,4,2-Benzodithiazine, 3-(methylthio)- will give a distinct signal.

The carbon atoms of the benzene ring are expected to resonate in the downfield region of the spectrum, typically between δ 110 and 150 ppm. core.ac.ukresearchgate.net The carbons directly bonded to the heteroatoms (nitrogen and sulfur) will have their chemical shifts influenced by the electronegativity and electronic environment created by these atoms. The carbon atom of the methylthio group (-SCH₃) is anticipated to appear in the upfield region, generally between δ 15 and 20 ppm. ias.ac.in Analysis of related benzothiazole (B30560) and benzoxathiepine derivatives supports these predicted chemical shift ranges. nih.govresearchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for 1,4,2-Benzodithiazine, 3-(methylthio)-

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic-C | 110 - 150 |

| Heterocyclic Ring Carbons | 120 - 165 |

Note: These are typical values and can be influenced by solvent and substituent effects. compoundchem.com

To unambiguously assign all proton and carbon signals and confirm the molecular structure, advanced two-dimensional (2D) NMR techniques are employed. ipb.pt

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically on adjacent carbons). For 1,4,2-Benzodithiazine, 3-(methylthio)-, COSY spectra would show cross-peaks between adjacent aromatic protons, helping to delineate the substitution pattern on the benzene ring. sdsu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. libretexts.org It would be used to definitively link each aromatic proton signal to its corresponding carbon signal and to confirm the assignment of the methylthio group by showing a cross-peak between the protons at ~2.5-2.8 ppm and the carbon at ~15-20 ppm. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over two or three bonds). libretexts.org HMBC is crucial for establishing the connectivity of the entire molecule. For instance, it would show correlations from the methyl protons to the carbon atom of the heterocyclic ring to which the methylthio group is attached, confirming its position at the 3-position. It would also help piece together the fused ring system by showing correlations between aromatic protons and carbons across the fusion junction. ipb.ptsdsu.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. rsc.org The IR spectrum of 1,4,2-Benzodithiazine, 3-(methylthio)- is expected to show several characteristic absorption bands.

Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group is expected just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹). vscht.czlibretexts.org The C=C stretching vibrations within the aromatic ring usually give rise to a series of peaks in the 1450-1600 cm⁻¹ region. libretexts.org The C=N bond of the thiazine (B8601807) ring would likely show an absorption in the 1580-1650 cm⁻¹ range. nih.gov Furthermore, characteristic absorptions for C-S bonds are expected in the fingerprint region, typically between 600 and 800 cm⁻¹. msu.edulibretexts.org

Table 3: Predicted Characteristic IR Absorption Bands for 1,4,2-Benzodithiazine, 3-(methylthio)-

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H (-SCH₃) | Stretch | 2850 - 2960 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C=N (Thiazine ring) | Stretch | 1580 - 1650 |

Note: These values are based on standard IR correlation tables.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The 1,4,2-Benzodithiazine ring system constitutes a chromophore that absorbs light in the ultraviolet or visible range. nih.govnih.gov

The spectrum is expected to show absorptions corresponding to π→π* transitions characteristic of the conjugated aromatic and heterocyclic system. Based on related 1,4-benzothiazine and benzothiazole structures, the maximum absorption wavelength (λmax) is anticipated to be in the UVA range, likely between 300 and 350 nm. nih.govumaine.edu The exact position and intensity of the absorption bands can be influenced by the solvent and the nature of substituents on the ring system. researchgate.netresearchgate.net The presence of sulfur atoms can also influence the electronic transitions.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. chemguide.co.uk

For 1,4,2-Benzodithiazine, 3-(methylthio)- (C₈H₇NS₃), the high-resolution mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact mass. Due to the presence of sulfur, isotopic peaks (M+1 and M+2) would also be observed, with the M+2 peak having a characteristic intensity (~13.5% of the M⁺ peak) due to the natural abundance of the ³⁴S isotope. sapub.org

Under electron impact (EI) ionization, the molecular ion would undergo fragmentation. libretexts.org Common fragmentation pathways for such sulfur-containing heterocycles include:

Loss of the methylthio radical: A significant fragment ion would likely be [M - •SCH₃]⁺.

Loss of a methyl radical: Formation of the [M - •CH₃]⁺ ion is another plausible pathway.

Ring cleavage: Fragmentation of the dithiazine ring can lead to various smaller, stable charged fragments. sapub.orgarkat-usa.org

Analysis of these fragmentation patterns provides corroborating evidence for the proposed structure. researchgate.net

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| 1,4,2-Benzodithiazine, 3-(methylthio)- |

| Benzothiazine |

Electron Spin Resonance (ESR) Spectroscopy (for relevant paramagnetic species or intermediates)

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive spectroscopic technique for the detection and characterization of species with one or more unpaired electrons. researchgate.netmdpi.com While 1,4,2-Benzodithiazine, 3-(methylthio)- is a diamagnetic molecule in its ground state, its paramagnetic species, such as radical cations or anions, can be generated through chemical or electrochemical oxidation or reduction. These radical intermediates are often crucial in mechanistic studies of chemical reactions.

The ESR spectrum provides critical information about the electronic structure of a paramagnetic species. The key parameters derived from an ESR spectrum are the g-factor and the hyperfine coupling constants (hfccs). The g-factor is analogous to the chemical shift in NMR and is characteristic of the electronic environment of the unpaired electron. For organic radicals containing sulfur and nitrogen, the g-value can be influenced by spin-orbit coupling contributions from these heteroatoms.

Hyperfine coupling arises from the interaction of the unpaired electron's spin with the spins of nearby magnetic nuclei (e.g., ¹H, ¹⁴N). The resulting splitting pattern and the magnitude of the coupling constants reveal the distribution of the unpaired electron's spin density across the molecule.

Although specific ESR studies on the radical cation of 1,4,2-Benzodithiazine, 3-(methylthio)- are not widely documented, analysis of related sulfur-nitrogen heterocyclic radicals, such as those derived from phenothiazines, provides a strong precedent. nih.gov For the hypothetical radical cation of 1,4,2-Benzodithiazine, 3-(methylthio)-, one would expect significant hyperfine coupling to the two nitrogen nuclei and the protons on the benzene ring. The coupling constants would indicate the extent of delocalization of the unpaired electron over the benzodithiazine core.

Table 1: Hypothetical ESR Data for the Radical Cation of 1,4,2-Benzodithiazine, 3-(methylthio)-

| Parameter | Hypothetical Value | Information Provided |

| g-factor | ~2.0045 | Indicates the electronic environment of the unpaired electron, with contributions from S and N atoms. |

| a(N-2) | 7.2 G | Hyperfine coupling constant for the nitrogen atom at position 2; reflects spin density at this position. |

| a(N-4) | 5.8 G | Hyperfine coupling constant for the nitrogen atom at position 4; reflects spin density at this position. |

| a(H-5/H-8) | 3.1 G | Hyperfine coupling constants for aromatic protons; indicates delocalization onto the benzene ring. |

| a(H-6/H-7) | 1.5 G | Hyperfine coupling constants for aromatic protons; indicates delocalization onto the benzene ring. |

| a(H-methyl) | 0.8 G | Hyperfine coupling constant for the methylthio protons; indicates minimal spin density on this group. |

Note: The values presented are illustrative and based on data for related aromatic sulfur-nitrogen radical species. Actual experimental values would need to be determined empirically.

Magnetic Circular Dichroism (MCD) Spectroscopy (for relevant derivatives)

Magnetic Circular Dichroism (MCD) spectroscopy is a powerful magneto-optical technique that measures the difference in absorption of left and right circularly polarized light as a function of wavelength in the presence of a magnetic field applied parallel to the light beam. MCD is particularly valuable for probing the electronic structure of molecules, as it can reveal electronic transitions that are weak or forbidden in conventional absorption spectroscopy.

For derivatives of 1,4,2-Benzodithiazine, 3-(methylthio)-, especially those that are paramagnetic (e.g., radical ions or metal complexes), MCD spectroscopy can provide detailed insight into both ground and excited electronic states. The technique is sensitive to the Zeeman splitting of electronic states in a magnetic field, making it a powerful tool for assigning electronic transitions and understanding the magnetic properties of a molecule.

The MCD spectrum of a paramagnetic derivative would be expected to show temperature-dependent "C-term" signals, which can be used to determine the g-factor of the ground state. For diamagnetic derivatives, temperature-independent "B-term" signals would dominate, providing information about the mixing of electronic states induced by the magnetic field. Analysis of the MCD spectra of related sulfur-nitrogen heterocycles has been instrumental in assigning their complex electronic transitions.

Table 2: Representative MCD Data for a Hypothetical Paramagnetic Derivative of 1,4,2-Benzodithiazine, 3-(methylthio)-

| Transition | Wavelength (nm) | Molar Ellipticity [θ]M (deg cm² dmol⁻¹ T⁻¹) | Signal Type | Assignment |

| 1 | 550 | +150 | C-term | π → π* transition within the heterocyclic ring |

| 2 | 420 | -85 | C-term | π → π* transition involving the benzene moiety |

| 3 | 310 | +25 | B-term | n → π* transition |

Note: This data is representative and serves to illustrate the type of information obtainable from an MCD experiment. The specific transitions and their signs would depend on the exact electronic structure of the derivative.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This method provides the empirical formula of a substance and serves as a crucial check for the purity and identity of a newly synthesized compound. The experimentally determined percentages are compared with the values calculated from the proposed molecular formula. A close agreement (typically within ±0.4%) between the found and calculated values provides strong evidence for the compound's composition.

For 1,4,2-Benzodithiazine, 3-(methylthio)-, the molecular formula is C₈H₈N₂S₃, which corresponds to a molecular weight of 228.36 g/mol . The theoretical elemental composition can be calculated from this formula.

Table 3: Elemental Analysis Data for 1,4,2-Benzodithiazine, 3-(methylthio)-

| Element | Molecular Formula | Calculated (%) | Found (%) |

| Carbon (C) | C₈H₈N₂S₃ | 42.08 | 42.15 |

| Hydrogen (H) | C₈H₈N₂S₃ | 3.53 | 3.50 |

| Nitrogen (N) | C₈H₈N₂S₃ | 12.27 | 12.21 |

| Sulfur (S) | C₈H₈N₂S₃ | 42.12 | 42.05 |

Note: The "Found (%)" values are hypothetical experimental results that fall within the acceptable range of error for confirming the calculated composition.

Structural Elucidation Via X Ray Crystallography of 1,4,2 Benzodithiazine, 3 Methylthio and Its Derivatives

Detailed Analysis of Bond Lengths, Bond Angles, and Torsional Angles

A data table of specific, experimentally determined bond lengths, angles, and torsional angles cannot be generated without the foundational crystallographic information file (CIF).

Investigation of Polymorphism and Solid-State Structural Variability

The study of polymorphism, the ability of a compound to exist in more than one crystal form, is contingent on the characterization of at least one crystalline form. As no crystal structure has been reported, no information on potential polymorphs is available.

Further research involving the synthesis and subsequent single-crystal X-ray diffraction analysis of 1,4,2-Benzodithiazine, 3-(methylthio)- is required before a comprehensive report on its structural elucidation can be compiled.

Computational Chemistry and Theoretical Investigations of 1,4,2 Benzodithiazine, 3 Methylthio and Its Derivatives

Density Functional Theory (DFT) Calculations

DFT is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is widely applied to predict various molecular properties.

Geometry Optimization and Energetic Stability Analysis

A fundamental step in computational chemistry is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. This process seeks to find the minimum energy conformation on the potential energy surface. For 1,4,2-Benzodithiazine, 3-(methylthio)-, this analysis would reveal bond lengths, bond angles, and dihedral angles of its most stable form. Furthermore, calculations of thermodynamic parameters would provide insights into its energetic stability.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). Their energies and the energy gap between them are crucial for understanding a molecule's chemical reactivity and electronic properties.

The HOMO energy is related to the ability of a molecule to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. For 1,4,2-Benzodithiazine, 3-(methylthio)-, the specific energy values for HOMO, LUMO, and the energy gap would be determined through DFT calculations.

The distribution of HOMO and LUMO across the molecular structure provides information about the regions involved in electron donation and acceptance. Analysis of the FMOs can reveal the possibility of intramolecular charge transfer, a process important in various chemical and biological phenomena.

Molecular Electrostatic Potential (MEP) Maps and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) maps are useful for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For 1,4,2-Benzodithiazine, 3-(methylthio)-, an MEP map would identify the most likely sites for chemical reactions.

Reactivity Descriptors (e.g., Ionization Potential, Electron Affinity, Chemical Hardness, Electrophilicity Index)

A set of global reactivity descriptors, derived from the HOMO and LUMO energies, can be calculated to quantify the chemical reactivity of a molecule. These descriptors include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Chemical Hardness (η): A measure of the resistance to change in electron distribution.

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons.

The calculated values of these descriptors for 1,4,2-Benzodithiazine, 3-(methylthio)- would provide a quantitative understanding of its reactivity profile.

Data Tables

As no specific computational data for 1,4,2-Benzodithiazine, 3-(methylthio)- was found, data tables for its calculated properties cannot be generated at this time.

Prediction of Vibrational Frequencies and Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods, primarily DFT, are widely used to predict the vibrational spectra (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts of organic molecules. These predictions are invaluable for interpreting experimental data and confirming molecular structures.

For complex heterocyclic systems like benzodithiazine derivatives, DFT calculations using functionals such as B3LYP or B3PW91 are employed to determine optimized molecular geometries and predict vibrational frequencies. iu.edu.saiu.edu.samdpi.com The Vibrational Energy Distribution Analysis (VEDA) can be used to assign the calculated vibrational modes to specific molecular motions, such as stretching, bending, or torsion. mdpi.com For instance, in related benzimidazole (B57391) derivatives, C-H stretching vibrations calculated using the B3LYP/6-311++G(d,p) basis set show good agreement with experimental FT-IR spectra. mdpi.com

Similarly, NMR chemical shifts (¹H and ¹³C) are accurately predicted using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with a DFT functional. iu.edu.saiu.edu.sa Studies have shown that comparing calculated isotropic chemical shifts with experimental data can be highly effective in assigning the correct structure, identifying regioisomers, and determining preferred tautomers in solution. rsc.org The accuracy of these predictions depends on the chosen functional, basis set, and the inclusion of solvent effects, often modeled using the Polarizable Continuum Model (PCM). iu.edu.samdpi.comnih.gov Benchmark studies on diverse organic molecules have identified optimal DFT methodologies, such as WP04/6-311++G(2d,p) for ¹H shifts and ωB97X-D/def2-SVP for ¹³C shifts, which can yield predictions with very low root-mean-square deviations from experimental values. mdpi.comnih.gov

Below is a representative table illustrating the comparison between experimental and theoretical NMR chemical shifts for a related heterocyclic compound, 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid. mdpi.com

Table 1: Comparison of Experimental and Calculated ¹H NMR Chemical Shifts (ppm)

| Proton | Experimental Shift (ppm) | Calculated Shift (ppm) |

|---|---|---|

| Carboxylic Acid-H | 8.25 | 8.57 |

| Aromatic-CH | 7.12 - 7.86 | 7.53 - 8.30 |

Prediction of Nonlinear Optical (NLO) Properties

Organic compounds with significant nonlinear optical (NLO) properties are crucial for applications in optoelectronics, including optical data storage and signal processing. nih.gov Computational chemistry plays a key role in the design and screening of new NLO materials by predicting their molecular polarizability (⟨α⟩) and first-order hyperpolarizability (β). nih.gov

Theoretical studies on related heterocyclic systems, such as benzothiazole (B30560) derivatives, have shown that these compounds are promising candidates for NLO materials. researchgate.netresearchgate.net The presence of heteroatoms and the potential for extended π-electron delocalization can lead to enhanced molecular hyperpolarizability. researchgate.net DFT calculations are the primary tool for predicting these NLO responses. By systematically modifying molecular structures—for example, by changing donor or acceptor groups—researchers can study the effect on NLO properties. nih.gov A smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as calculated by DFT, often correlates with higher NLO activity due to increased charge transfer capabilities. nih.govresearchgate.net For example, studies on designed non-fullerene acceptor compounds have shown that modifying acceptor moieties can significantly enhance the first hyperpolarizability (β_total). nih.gov

Table 2: Predicted NLO Properties for Designed NFA-based Compounds

| Compound | Energy Gap (eV) | Polarizability ⟨α⟩ (x 10⁻²² esu) | First Hyperpolarizability (β_total) (x 10⁻²⁷ esu) |

|---|---|---|---|

| Reference | 3.51 | 2.193 | 1.19 |

| MSTD2 | 2.94 | 2.571 | 3.19 |

| MSTD3 | 2.87 | 2.658 | 4.30 |

Data adapted from a study on DTS(FBTTh₂)₂-based derivatives. nih.gov

Benchmarking and Validation of Computational Methods Against Experimental Data

The reliability of theoretical predictions hinges on the rigorous benchmarking and validation of computational methods against accurate experimental data. This process is essential for selecting the most appropriate level of theory (functional and basis set) for a given chemical problem.

In the context of spectroscopic parameters, benchmark studies often involve calculating NMR chemical shifts for a large set of diverse molecules and comparing the results to high-quality experimental measurements. mdpi.comnih.gov Such studies evaluate the performance of numerous density functionals and basis sets, leading to standardized protocols that improve predictive accuracy. mdpi.comnih.govnsf.gov For example, the DELTA50 dataset was created to provide a highly accurate database of ¹H and ¹³C NMR chemical shifts specifically for benchmarking DFT methodologies. mdpi.comnih.gov Statistical metrics like root-mean-square error (RMSE) and maximum absolute error are used to quantify the accuracy of different methods. nih.gov These validation efforts have revealed that while some functionals like B3LYP provide a good balance of accuracy and computational cost, others such as ωB97X-D or WP04 may perform better for specific properties like carbon or proton chemical shifts, respectively. mdpi.comnih.gov The geometry used for the calculation is also critical; studies have shown that the prediction of ¹H-NMR shifts has a more significant dependence on the input geometry than ¹³C-NMR shifts. nih.gov

Molecular Dynamics Simulations (for conformational flexibility and host-guest interactions)

While DFT calculations are excellent for studying static properties of molecules, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecular systems. MD simulations model the movement of atoms and molecules over time, allowing for the exploration of conformational flexibility, solvent effects, and intermolecular interactions, such as those in host-guest systems.

For a molecule like 1,4,2-Benzodithiazine, 3-(methylthio)-, MD simulations could be used to explore the rotational barriers around single bonds, identifying the most stable conformers and the pathways for interconversion between them. This is particularly relevant for understanding how the molecule's shape changes in different environments. Furthermore, if the benzodithiazine derivative is being investigated for its ability to bind to a biological target (e.g., a protein receptor), MD simulations are essential. They can be used to model the process of the ligand (the benzodithiazine derivative) binding to the host (the receptor), calculating binding free energies and identifying the key interactions that stabilize the complex. This information is critical in drug design for understanding binding affinity and specificity.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific physicochemical property.

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For benzodithiazine derivatives, a wide array of descriptors can be calculated to capture their physicochemical features. nih.gov These are broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of frontier molecular orbitals (HOMO and LUMO). nih.gov These are often calculated using quantum mechanical methods.

Steric Descriptors: These relate to the size and shape of the molecule and include parameters like molecular volume, surface area, and specific van der Waals volume descriptors. mdpi.com

Topological Descriptors: These are 2D descriptors derived from the graph representation of the molecule, describing atomic connectivity and branching.

3D-MoRSE (Molecular Representation of Structures based on Electronic diffraction) Descriptors: These descriptors encode 3D structural information by transforming the 3D atomic coordinates into a translation- and rotation-invariant representation. They can reflect the 3D distribution of atomic properties like mass or polarizability. mdpi.com

RDF (Radial Distribution Function) Descriptors: These 3D descriptors provide information about the probability of finding an atom in a spherical volume at a certain radius from another atom, essentially describing interatomic distances within the molecule.

In a QSAR study on 6-chloro-1,1-dioxo-1,4,2-benzodithiazine derivatives, electronic descriptors such as the natural charge on specific atoms and the HOMO energy were found to be highly involved in their cytotoxic activity. nih.gov

Table 3: Common Molecular Descriptor Categories in QSAR

| Descriptor Category | Description | Examples |

|---|---|---|

| Electronic | Describes electron distribution and orbital energies. | HOMO/LUMO energies, Dipole Moment, Atomic Charges |

| Steric | Relates to the 3D size and shape of the molecule. | Molar Volume, Surface Area, van der Waals Volume |

| Topological | Based on the 2D connectivity of atoms. | Wiener Index, Randić Index |

| 3D-MoRSE | Encodes 3D structure based on a simulated electron diffraction pattern. | Mor30m (mass-weighted), Mor09p (polarizability-weighted) mdpi.com |

Once a set of molecular descriptors has been calculated, statistical methods are used to build a model that correlates these descriptors with the observed activity. Multiple Linear Regression (MLR) is a common and straightforward technique used for this purpose. nih.govnih.gov

An MLR model takes the form of a linear equation where the dependent variable (e.g., biological activity) is predicted from a linear combination of the independent variables (the molecular descriptors). A generic QSAR model using MLR can be expressed as:

Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where c₀ is a constant, c₁...cₙ are the regression coefficients for each descriptor (D₁...Dₙ). The quality and predictive power of the QSAR model are assessed using several statistical parameters:

Correlation Coefficient (R²): Indicates the goodness of fit of the model to the training data. nih.gov

Cross-validated Correlation Coefficient (Q² or R²cv): Assesses the robustness and internal predictive ability of the model, often calculated using the leave-one-out (LOO) method. openpharmaceuticalsciencesjournal.com

Predictive R² (R²_pred): Measures the model's ability to predict the activity of an external test set of compounds not used in model generation. openpharmaceuticalsciencesjournal.com

A robust and predictive QSAR model typically has a high R² (>0.6), a high Q² (>0.5), and a good R²_pred (>0.5). nih.govopenpharmaceuticalsciencesjournal.com For example, a QSAR study on piperazine (B1678402) derivatives developed an MLR model with an R² of 0.846, a Q² of 0.818, and an R²_pred of 0.821, indicating a highly predictive and statistically significant model. openpharmaceuticalsciencesjournal.com

Model Validation and Robustness Assessment (e.g., Cross-validation, Y-randomization)

The credibility of any Quantitative Structure-Activity Relationship (QSAR) model hinges on its thorough validation and assessment of robustness. For models involving 1,4,2-benzodithiazine derivatives, researchers employ several statistical methods to ensure the derived equations are not a result of chance correlation and possess true predictive power. Key techniques include internal validation methods like cross-validation and more rigorous checks such as Y-randomization.

Cross-Validation: A primary technique used to evaluate the internal predictive capability of a QSAR model is cross-validation. The leave-one-out (LOO) cross-validation procedure is a common approach where a single compound is removed from the dataset, the model is rebuilt using the remaining compounds, and the activity of the removed compound is predicted. mdpi.com This process is repeated until every compound has been excluded once. mdpi.com The predictive ability is quantified by the cross-validated correlation coefficient (q² or Q²). A high Q² value indicates a model with good internal predictivity. For instance, in QSAR studies of 6-chloro-7-(4-phenylimino-4H-3,1-benzoxazin-2-yl)-3-(substituted)-1,4,2-benzodithiazine 1,1-dioxides, LOO cross-validation was performed to ascertain the model's validity. nih.gov Similarly, QSAR models for 3-amino-6-chloro-7-(azol-2 or 5-yl)-1,1-dioxo-1,4,2-benzodithiazine derivatives were validated using the LOO method to confirm their performance. nih.gov Generally, a QSAR model is considered acceptable if the cross-validated R² (q²) value is greater than 0.5. mdpi.com